molecular formula C14H22OS B14754866 Phenol, 4-(octylthio)- CAS No. 1083-61-0

Phenol, 4-(octylthio)-

Cat. No.: B14754866
CAS No.: 1083-61-0
M. Wt: 238.39 g/mol
InChI Key: BJITYLJFFTVBLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to deprotonate the thiol, facilitating the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of phenol derivatives often involves multi-step processes that ensure high yield and purity. For phenol, 4-(octylthio)-, the process may include the initial halogenation of phenol followed by substitution with octylthiol under controlled conditions to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(octylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-(octylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenol, 4-(octylthio)- involves its interaction with cellular components. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

1083-61-0

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

4-octylsulfanylphenol

InChI

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3

InChI Key

BJITYLJFFTVBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)O

Origin of Product

United States

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